1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride
CAS No.:
Cat. No.: VC17693833
Molecular Formula: C11H12ClN3O4S
Molecular Weight: 317.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12ClN3O4S |
|---|---|
| Molecular Weight | 317.75 g/mol |
| IUPAC Name | 1-butyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonyl chloride |
| Standard InChI | InChI=1S/C11H12ClN3O4S/c1-2-3-4-15-9-8(10(16)14-11(15)17)5-7(6-13-9)20(12,18)19/h5-6H,2-4H2,1H3,(H,14,16,17) |
| Standard InChI Key | UDQVJROIBDPSFX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN1C2=C(C=C(C=N2)S(=O)(=O)Cl)C(=O)NC1=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a bicyclic pyrido[2,3-d]pyrimidine core, where the pyridine and pyrimidine rings are fused at the 2,3-positions. At position 6 of the pyrido-pyrimidine system, a sulfonyl chloride () group is attached, while a butyl chain () extends from the nitrogen at position 1. This configuration introduces both lipophilic (butyl) and electrophilic (sulfonyl chloride) properties, enabling diverse chemical interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.75 g/mol |
| IUPAC Name | 1-butyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonyl chloride |
| Canonical SMILES | CCCCN1C2=C(C=C(C=N2)S(=O)(=O)Cl)C(=O)NC1=O |
| XLogP3 | ~2.1 (estimated) |
Synthesis and Mechanistic Pathways
Synthetic Routes
The synthesis of 1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride involves multi-step protocols:
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Core Formation: Condensation of 2-aminopyridine-3-carboxylic acid derivatives with urea or thiourea derivatives under acidic conditions generates the pyrido-pyrimidine backbone.
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Sulfonation: Reaction with chlorosulfonic acid introduces the sulfonyl chloride group at position 6.
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Alkylation: Quaternization of the pyrimidine nitrogen with 1-bromobutane installs the butyl substituent .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring sulfonation occurs exclusively at position 6.
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Yield Improvement: Multi-step syntheses often suffer from cumulative yield losses; catalytic methods or flow chemistry could enhance efficiency .
Biochemical Applications and Mechanisms
Enzyme Inhibition
The compound’s sulfonyl chloride group acts as an electrophilic "warhead," covalently modifying nucleophilic residues (e.g., cysteine, lysine) in enzyme active sites. For example:
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Protease Inhibition: Irreversible binding to serine proteases disrupts substrate hydrolysis, a mechanism explored in antiviral drug development.
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Kinase Targeting: Pyrido-pyrimidine scaffolds are known ATP-competitive inhibitors; sulfonyl chloride addition may enhance selectivity.
Drug Discovery
As a versatile intermediate, the compound serves as a precursor for:
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Covalent Inhibitors: Sulfonamide derivatives generated via nucleophilic substitution with amines.
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Prodrugs: Hydrolysis of the sulfonyl chloride to sulfonic acid improves aqueous solubility.
Future Research Directions
Targeted Delivery Systems
Encapsulation in lipid nanoparticles or functionalization with targeting ligands (e.g., folate) could enhance therapeutic specificity.
Computational Modeling
Machine learning models predicting off-target interactions would mitigate toxicity risks in preclinical development.
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